molecular formula C13H8BrN3O5 B5162720 N-(2-bromo-4-nitrophenyl)-3-nitrobenzamide

N-(2-bromo-4-nitrophenyl)-3-nitrobenzamide

Cat. No.: B5162720
M. Wt: 366.12 g/mol
InChI Key: NWQVACJJGFJHAX-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-3-nitrobenzamide, also known as BNPA, is a chemical compound that belongs to the class of nitroaromatic compounds. BNPA has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. In

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell proliferation. This compound has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression. By inhibiting these enzymes, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-bromo-4-nitrophenyl)-3-nitrobenzamide in lab experiments is its unique chemical properties, which make it a useful building block in the synthesis of new materials and as a potential anticancer agent. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many future directions for research on N-(2-bromo-4-nitrophenyl)-3-nitrobenzamide. One potential area of research is the development of new materials and electronic devices using this compound as a building block. Another area of research is the development of new anticancer agents based on the chemical structure of this compound. Additionally, research could be conducted on the potential environmental impacts of this compound and its use in the remediation of contaminated soil and water.

Synthesis Methods

The synthesis of N-(2-bromo-4-nitrophenyl)-3-nitrobenzamide involves the reaction of 2-bromo-4-nitroaniline and 3-nitrobenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. This compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
In materials science, this compound has been explored for its potential use as a building block in the synthesis of new materials with unique optical and electronic properties. This compound has also been investigated for its potential use in the development of new sensors and electronic devices.
In environmental science, this compound has been studied for its potential use as a marker for nitroaromatic compounds in soil and water samples. This compound has also been investigated for its potential use in the remediation of contaminated soil and water.

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O5/c14-11-7-10(17(21)22)4-5-12(11)15-13(18)8-2-1-3-9(6-8)16(19)20/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQVACJJGFJHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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